Potency in Activin A‑Driven FSHβ Transcription (LβT2 Luciferase Assay)
NUCC‑555 inhibits activin A‑stimulated FSHβ promoter activation with an IC50 of 3.67 ± 1.80 µM in LβT2 gonadotrope cells [1]. In the same assay, the closest analog NUCC‑474 yields an IC50 of 4.42 ± 2.05 µM, while the endogenous protein antagonist follistatin (Fst288) exhibits an IC50 of 0.15 ± 0.03 nM [1]. NUCC‑555 is approximately 1.2‑fold more potent than NUCC‑474 in this cellular readout.
| Evidence Dimension | Inhibition of activin A‑induced FSHβ‑luciferase activity (IC50) |
|---|---|
| Target Compound Data | 3.67 ± 1.80 µM |
| Comparator Or Baseline | NUCC‑474: 4.42 ± 2.05 µM; Fst288: 0.15 ± 0.03 nM |
| Quantified Difference | 1.2‑fold greater potency than NUCC‑474; ~24,500‑fold lower potency than Fst288 |
| Conditions | ‑338FSHβ‑luc LβT2 cells stimulated with 0.3 nM activin A; 24 h incubation |
Why This Matters
Demonstrates that even minor structural variations (NUCC‑474 vs. NUCC‑555) produce measurable potency differences, justifying procurement of the precise compound for reproducible FSHβ inhibition studies.
- [1] Zhu J, et al. J Med Chem. 2015;58(14):5637-48. View Source
